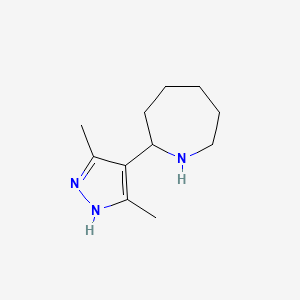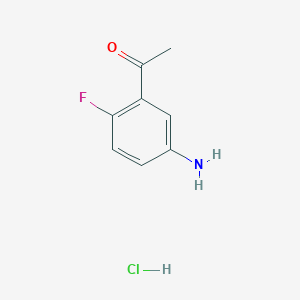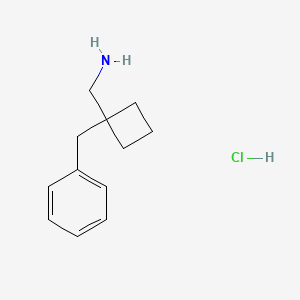
2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane” is a chemical compound with the CAS Number: 1423367-36-5. It has a molecular weight of 193.29 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H19N3/c1-8-11(9(2)14-13-8)10-6-4-3-5-7-12-10/h10,12H,3-7H2,1-2H3, (H,13,14) . This indicates the presence of 11 carbon atoms, 19 hydrogen atoms, and 3 nitrogen atoms in the molecule .Physical And Chemical Properties Analysis
The compound is an oil at room temperature .Scientific Research Applications
Synthesis and Anticancer Activity
A study by Metwally, Abdelrazek, and Eldaly (2016) investigated the synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, including derivatives of 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane. They evaluated the anticancer activity of these compounds, highlighting their potential in medicinal chemistry (Metwally, Abdelrazek, & Eldaly, 2016).
Catalysis and Coordination Chemistry
Research by Guerrero et al. (2008) focused on the synthesis and characterization of metallomacrocyclic palladium(II) complexes using 3,5-dimethylpyrazolic hybrid ligands. These ligands include this compound derivatives, offering insights into coordination chemistry and potential catalytic applications (Guerrero et al., 2008).
Reactions and Chemical Properties
Papernaya et al. (2013) explored the chemical reactions of 3,5-dimethyl-4-formylpyrazoles, closely related to this compound, examining their behavior in specific reaction conditions. This study contributes to understanding the chemical properties and potential applications in synthesis (Papernaya et al., 2013).
Polymer Chemistry
Benade et al. (2011) investigated the use of complexes with 2-(3,5-dimethyl-1H-pyrazol-4-yl) derivatives in catalyzing the vinyl-addition polymerization of norbornene. Their findings are significant for developing new materials and understanding polymerization processes (Benade et al., 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It has been suggested that the compound may interact with certain proteins or enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects
Biochemical Pathways
The biochemical pathways affected by 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane are currently unknown. The compound may influence various cellular processes, potentially leading to changes in cell function . More research is required to determine the specific pathways affected by this compound.
Result of Action
It is possible that the compound could induce changes in cellular function or morphology, but further investigation is needed to confirm these effects .
Biochemical Analysis
Biochemical Properties
2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction between this compound and AchE can lead to inhibition of the enzyme’s activity, affecting neurotransmission and potentially leading to various physiological effects .
Cellular Effects
The effects of this compound on cellular processes are diverse and can influence cell function in multiple ways. This compound has been found to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions . For example, the binding of this compound to acetylcholinesterase results in the inhibition of the enzyme, which in turn affects neurotransmitter levels and neural signaling . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity . In in vitro and in vivo studies, the long-term exposure to this compound has been observed to cause alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in metabolic functions . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential toxicity . The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance within cells . Understanding the metabolic pathways associated with this compound is crucial for elucidating its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes and distributed to different cellular compartments, where it exerts its biochemical effects . The interaction with specific transporters and binding proteins can influence the localization and accumulation of this compound within cells .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to various subcellular structures, including the nucleus, mitochondria, and endoplasmic reticulum, where it interacts with biomolecules and influences cellular functions . The specific localization of this compound is essential for understanding its role in cellular processes and its potential therapeutic applications.
Properties
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-8-11(9(2)14-13-8)10-6-4-3-5-7-12-10/h10,12H,3-7H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQQOCFYULMGMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2CCCCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)



![8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine](/img/structure/B1375839.png)






![Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate](/img/structure/B1375847.png)
